6-O-Demethyl Griseofulvin
Overview
Description
6-O-Demethyl Griseofulvin is a metabolite of Griseofulvin . It is an off-white solid and is one of two demethyl metabolites of griseofulvin produced by oxidative metabolism in vivo .
Synthesis Analysis
The synthesis of 6-O-Demethyl Griseofulvin involves an improved synthesis of the 6-phenol derivative, and the structures are proven by single-crystal X-ray analysis . A strategy for the total synthesis of griseofulvin is suggested by a polar analysis that ignores the polar activation afforded by the furan oxygen .Molecular Structure Analysis
The molecular weight of 6-O-Demethyl Griseofulvin is 338.74, and its molecular formula is C16H15ClO6 .Physical And Chemical Properties Analysis
6-O-Demethyl Griseofulvin is an off-white solid . Its solubility is slight in DMSO and Methanol . The specific rotation is +390.2° (c = 0.1, Methanol) .Scientific Research Applications
Antifungal Applications
6-O-Demethyl Griseofulvin: is a metabolite of griseofulvin, which has been traditionally used as an antifungal agent . It retains activity against dermatophytes and could be explored for treating fungal infections, especially those resistant to standard griseofulvin.
Cancer Research
This compound has shown potential in cancer research due to its ability to disrupt mitosis and cell division in human cancer cells . It could be a valuable tool for studying the mechanisms of cell cycle regulation and for developing new anticancer therapies.
Hepatitis C Virus Inhibition
Research indicates that 6-O-Demethyl Griseofulvin may have inhibitory effects on the replication of the hepatitis C virus . This opens up possibilities for its use in antiviral drug development and therapy for hepatitis C.
Cardiovascular Health
There is evidence to suggest that this metabolite may enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow . These properties could be harnessed for the treatment of cardiovascular diseases.
COVID-19 Therapeutics
Molecular docking analysis has revealed that 6-O-Demethyl Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . This highlights its potential repurposing for COVID-19 treatment.
Neurodegenerative Diseases
Given its interactions with microtubule dynamics, 6-O-Demethyl Griseofulvin could be used to study neurodegenerative diseases where microtubule function is compromised, such as Alzheimer’s and Parkinson’s disease .
Liver Injury Mechanisms
The compound’s interactions with cytokeratin intermediate filament proteins (K8 and K18) suggest it could be responsible for liver injury and Mallory body formation in hepatocytes . This makes it a useful compound for studying the mechanisms of drug-induced liver injury.
Drug Metabolism Studies
As a metabolite of griseofulvin, 6-O-Demethyl Griseofulvin can be used to study drug metabolism pathways, particularly how drugs are demethylated in the body . This is crucial for understanding the pharmacokinetics of drugs and for developing safer pharmaceuticals.
Safety And Hazards
Future Directions
Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from −3.34 to −5.61 kcal mol −1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin . The stronger binding of griseofulvin to K18 in rodents than in human may explain the observed difference in the severity of hepatitis between rodents and human .
properties
IUPAC Name |
(2S,5'R)-7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-QZTNRIJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Demethyl Griseofulvin | |
CAS RN |
20168-88-1 | |
Record name | (1′S,6′R)-7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20168-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Demethylgriseofulvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DESMETHYLGRISEOFULVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6C2G3UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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